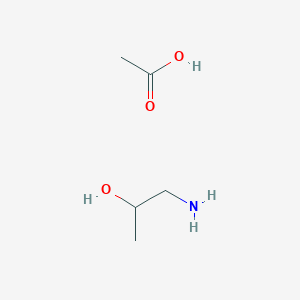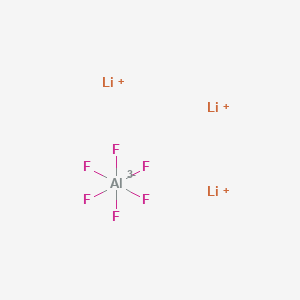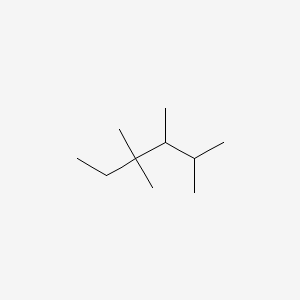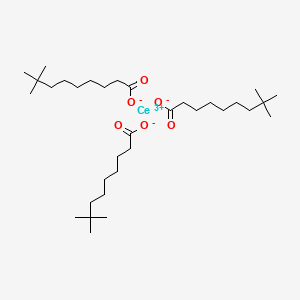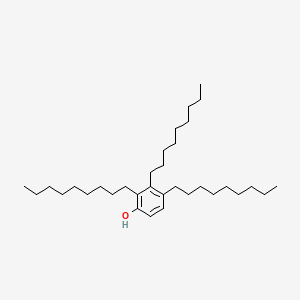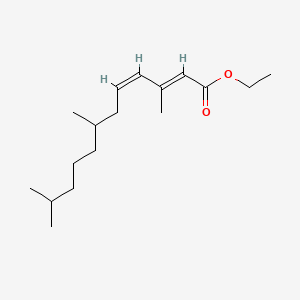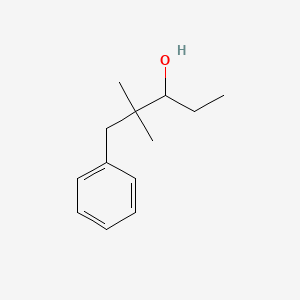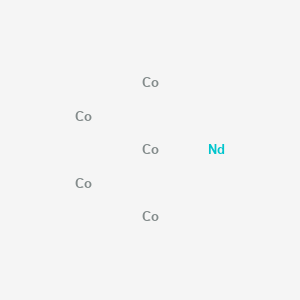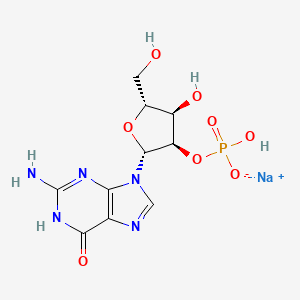
N,N-Diethyl-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 It is derived from D-gluconic acid, a naturally occurring substance found in fruits, honey, and wine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethyl-D-gluconamide can be synthesized through the amidation of D-gluconolactone with diethylamine. The reaction typically involves heating D-gluconolactone with diethylamine in the presence of a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: This compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism by which N,N-Diethyl-D-gluconamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isopropyl-D-gluconamide: Similar in structure but with an isopropyl group instead of an ethyl group.
N-Octyl-D-gluconamide: Contains an octyl group, leading to different physical and chemical properties.
N,N-Dimethyl-D-gluconamide: Features methyl groups instead of ethyl groups, affecting its reactivity and applications
Uniqueness
N,N-Diethyl-D-gluconamide is unique due to its specific structural features, which confer distinct properties and potential applications. Its ethyl groups provide a balance between hydrophilicity and hydrophobicity, making it suitable for various uses in chemistry, biology, medicine, and industry.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it an important subject of scientific research and industrial interest.
Propriétés
Numéro CAS |
93804-59-2 |
|---|---|
Formule moléculaire |
C10H21NO6 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N,N-diethyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-11(4-2)10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 |
Clé InChI |
CRNAKAZKZNTHPQ-LURQLKTLSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCN(CC)C(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



